![molecular formula C8H13F2NO2 B1427658 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid CAS No. 1218200-72-6](/img/structure/B1427658.png)
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid
Overview
Description
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid, often referred to as DFEPH, is a chemical compound with the molecular formula C8H13F2NO2. It is related to 1-(2,2-difluoroethyl)piperidine-3-carboxylic acid and 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is1S/C8H13F2NO2.ClH/c9-7(10)5-11-4-2-1-3-6(11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H
. This indicates the presence of a piperidine ring, a carboxylic acid group, and a difluoroethyl group in the molecule. Physical And Chemical Properties Analysis
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 229.65 .Scientific Research Applications
Matrix Metalloproteinases Inhibition : A study by Pikul et al. (2001) found that carboxylic acids containing a substituted piperidine, similar in structure to 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid, effectively inhibited matrix metalloproteinases (MMPs) like MMP-2, -3, -8, -9, and -13. These inhibitors showed low nanomolar potency and selectivity, sparing MMP-1 and MMP-7 (Pikul et al., 2001).
Cancer Treatment : A 2006 study mentions the use of a compound structurally related to 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid as an inhibitor of Aurora A, which may have implications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Chemical Synthesis : Zheng Rui (2010) utilized piperidine-4-carboxylic acid in the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting its role in chemical synthesis processes (Zheng Rui, 2010).
Anticancer Agent Synthesis : A study by Rehman et al. (2018) involved synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as potential anticancer agents (Rehman et al., 2018).
Inhibitor Development for Acetyl-CoA Carboxylase : Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, indicating the use of piperidine derivatives in developing specific enzyme inhibitors (Chonan et al., 2011).
Nanomagnetic Reusable Catalyst : A 2015 study by Ghorbani‐Choghamarani and Azadi used Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles as a novel catalyst in the synthesis of certain organic compounds (Ghorbani‐Choghamarani and Azadi, 2015).
Metabolic Studies in the Brain : Chang and Charles (1995) investigated the uptake and metabolism of Δ1-piperidine-2-carboxylic acid in the synaptosome of the rat cerebral cortex, offering insights into the metabolic pathway of this compound in the brain (Chang and Charles, 1995).
Safety and Hazards
The compound is classified under GHS07 and has the signal word ‘Warning’. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-7(10)5-11-4-2-1-3-6(11)8(12)13/h6-7H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCWPUKRCHFAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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